[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a dioxaborolane ring, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Borylation: The dioxaborolane ring is introduced via a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst.
Carbamoylation: The final step involves the formation of the carbamic acid ester, which can be achieved using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Large-scale production often involves optimizing reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Substitution: The benzyl position can be a site for nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products:
Reduction: Formation of [3-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester.
Substitution: Various substituted benzyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for pharmacologically active compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the dioxaborolane ring is involved in coupling reactions. The carbamic acid ester can undergo hydrolysis under acidic or basic conditions, releasing the active compound.
Comparison with Similar Compounds
- [3-Nitrobenzyl]-carbamic acid tert-butyl ester
- [5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Uniqueness: The combination of the nitro group, dioxaborolane ring, and carbamic acid ester in [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations.
Properties
Molecular Formula |
C18H27BN2O6 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
tert-butyl N-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(22)20-11-12-8-13(10-14(9-12)21(23)24)19-26-17(4,5)18(6,7)27-19/h8-10H,11H2,1-7H3,(H,20,22) |
InChI Key |
IJXZJNYVAWFCNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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